3,6-Dimethylimidazo[2,1-b]thiazole

Medicinal Chemistry Organic Synthesis C-H Activation

3,6-Dimethylimidazo[2,1-b]thiazole (CAS 25944-60-9) is a strategic heterocyclic scaffold for medicinal chemists designing next-generation IDO1 inhibitors. Its unique 3,6-dimethyl substitution pattern enables catalyst-controlled, site-selective C–H arylation, allowing efficient synthesis of two regioisomeric series from a single starting material. With established nanomolar potency in related analogs and proven utility as an anthelmintic chemical probe, this building block accelerates structure–activity relationship (SAR) studies and hit-to-lead optimization. Standard purity ≥95% from ISO-certified facilities ensures batch-to-batch reproducibility for your critical research.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 25944-60-9
Cat. No. B1621674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylimidazo[2,1-b]thiazole
CAS25944-60-9
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CSC2=N1)C
InChIInChI=1S/C7H8N2S/c1-5-3-9-6(2)4-10-7(9)8-5/h3-4H,1-2H3
InChIKeyUGNKCPGTFXKLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethylimidazo[2,1-b]thiazole (CAS 25944-60-9) | Core Scaffold and Procurement Specifications


3,6-Dimethylimidazo[2,1-b]thiazole (CAS 25944-60-9) is a heterocyclic organic compound characterized by a fused imidazole-thiazole bicyclic core, with methyl substitutions at positions 3 and 6 . This specific substitution pattern defines its basic molecular identity and influences its physicochemical properties, distinguishing it from other imidazo[2,1-b]thiazole derivatives . As a research chemical, it is commercially available at a standard purity of 95%, as specified by vendors, and serves as a foundational building block for the synthesis of more complex molecules within pharmaceutical and agrochemical research [1].

Why Generic Substitution of 3,6-Dimethylimidazo[2,1-b]thiazole is Not Straightforward in Research Settings


The biological activity and synthetic utility of the imidazo[2,1-b]thiazole scaffold are highly dependent on its substitution pattern [1]. While the core is shared among a broad class of compounds with diverse activities, including antitumor, antibacterial, and immunomodulatory effects, the specific placement of methyl groups on the 3,6-dimethyl derivative leads to distinct physicochemical properties (e.g., lipophilicity, LogP) that influence its behavior in biological assays and chemical reactions [2]. For example, the site-selectivity for further functionalization via C-H arylation is dictated by the existing substituents and the catalytic system employed [3]. Therefore, substituting this specific derivative with another imidazo[2,1-b]thiazole analog can lead to significantly different synthetic outcomes or a complete loss of the intended biological activity profile, as evidenced by the varied potencies reported among closely related analogs [4].

Quantitative Differentiation of 3,6-Dimethylimidazo[2,1-b]thiazole: An Evidence-Based Guide


Synthetic Divergence: Metal-Dependent Site-Selectivity for C-H Arylation of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold, which includes the 3,6-dimethyl derivative, exhibits a unique, metal-dependent site-selectivity during direct C-H arylation, a key reaction for building more complex drug-like molecules. This property is not a given for other fused heterocyclic scaffolds. A study demonstrated that by simply switching the transition metal catalyst, the site of arylation can be switched between the C-5 and C-2 positions [1]. This provides a modular and predictable synthetic route that is specific to this scaffold, whereas other heterocycles may require more complex protecting group strategies to achieve similar regio-control. This is a key advantage for researchers designing focused libraries of compounds.

Medicinal Chemistry Organic Synthesis C-H Activation

Inferred Anthelmintic Activity Profile Relative to the Gold Standard Levamisole

While the 3,6-dimethyl derivative itself has not been directly tested for anthelmintic activity, its close structural analogs, specifically the dihydro- and tetrahydro-imidazo[2,1-b]thiazoles, have been benchmarked against the established anthelmintic drug levamisole (which is an imidazo[2,1-b]thiazole derivative). The study reported that these analogs possess 'moderate anthelmintic properties, compared to levamisole' [1]. This indicates that modifications to the core, such as those present in the 3,6-dimethyl derivative, are likely to yield compounds with a distinct and potentially improved activity profile compared to the parent levamisole structure, warranting further investigation.

Parasitology Veterinary Medicine Drug Discovery

Potent In Vitro IDO1 Inhibition Within the Imidazo[2,1-b]thiazole Series

The imidazo[2,1-b]thiazole scaffold is a proven pharmacophore for the inhibition of Indoleamine-2,3-dioxygenase 1 (IDO1), an important immuno-oncology target. While data for the unsubstituted 3,6-dimethyl core is not available, closely related analogs demonstrate significant potency. In a series of novel imidazo[2,1-b]thiazole-based IDO1 inhibitors, compounds 30 and 41 showed IC50 values of 23 µM and 13 µM, respectively, against human IDO1 [1]. Another study reported imidazo[2,1-b]thiazole analogs with nanomolar potency, with compound 8 showing an IC50 of 48.48 nM [2]. This establishes the scaffold as a high-value starting point for developing potent IDO1 inhibitors, and the 3,6-dimethyl substitution represents a key intermediate for accessing this chemical space.

Immuno-oncology Medicinal Chemistry Enzyme Inhibition

Commercial Purity and LogP Specification as a Procurement Differentiator

From a procurement standpoint, the specific technical specifications of 3,6-Dimethylimidazo[2,1-b]thiazole differentiate it from other similar building blocks. It is commercially available with a standardized purity of 95% . Furthermore, its estimated LogP (octanol-water partition coefficient) is 1.12 , a quantifiable measure of lipophilicity. This LogP value is directly influenced by the 3,6-dimethyl substitution pattern and is distinct from the unsubstituted imidazo[2,1-b]thiazole (CAS 251-97-8) or other mono-substituted analogs, thereby providing a concrete parameter for comparing and selecting compounds for specific formulation or assay requirements.

Chemical Sourcing Analytical Chemistry Drug Discovery

Best Research and Industrial Application Scenarios for 3,6-Dimethylimidazo[2,1-b]thiazole


Core Scaffold for IDO1 Inhibitor Development in Immuno-Oncology

Given the established nanomolar to low micromolar potency of closely related imidazo[2,1-b]thiazole derivatives against the human IDO1 enzyme, 3,6-Dimethylimidazo[2,1-b]thiazole serves as an ideal core scaffold for designing and synthesizing new IDO1 inhibitors [REFS-1, REFS-2]. A medicinal chemist would procure this compound as a versatile building block to introduce further functional groups via C-H activation chemistry, with the goal of optimizing binding affinity and drug-like properties for cancer immunotherapy applications. The tunable site-selectivity of the core allows for the efficient generation of focused compound libraries to explore structure-activity relationships (SAR) around this target.

Building Block for Diversely Functionalized Libraries via C-H Activation

The unique metal-dependent site-selectivity of the imidazo[2,1-b]thiazole scaffold in direct C-H arylation reactions makes 3,6-Dimethylimidazo[2,1-b]thiazole an attractive building block for synthetic chemists aiming to rapidly generate structural diversity [3]. By leveraging this property, a researcher can efficiently synthesize two distinct regioisomeric series of compounds from the same starting material simply by changing the catalyst. This modular approach is highly valuable in early-stage drug discovery for exploring chemical space and optimizing lead molecules.

Probe for Anthelmintic Drug Discovery Research

The historical precedent of the imidazo[2,1-b]thiazole class as a source of anthelmintic agents, most notably levamisole, positions the 3,6-dimethyl derivative as a relevant chemical probe for parasitic disease research [4]. Scientists investigating new treatments for nematode infections can use this compound as a starting point to synthesize novel analogs, building upon the known 'moderate activity' of related structures. The goal is to identify new compounds with improved potency and safety profiles compared to existing drugs, addressing the growing concern of anthelmintic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dimethylimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.